![molecular formula C14H9Cl2F3N2O B1669211 Halocarban CAS No. 369-77-7](/img/structure/B1669211.png)
Halocarban
Overview
Description
Halocarban, also known as cloflucarban (USAN) and trifluoromethyldichlorocarbanilide, is a chemical with antibacterial properties . It is sometimes used in deodorant and soap . Halocarbon compounds are chemicals in which one or more carbon atoms are linked by covalent bonds with one or more halogen atoms .
Synthesis Analysis
The first synthesis of halocarbons was achieved in the early 1800s . Production began accelerating when their useful properties as solvents and anesthetics were discovered . Development of plastics and synthetic elastomers has led to greatly expanded scale of production .
Molecular Structure Analysis
Halocarbons are typically classified in the same ways as the similarly structured organic compounds that have hydrogen atoms occupying the molecular sites of the halogen atoms in halocarbons . Among the chemical families are haloalkanes — compounds with carbon atoms linked by single bonds .
Chemical Reactions Analysis
Halocarbons are known for their reactions with multiple ion channels, which ultimately depresses nerve conduction, breathing, cardiac contractility . Their immobilizing effects have been attributed to their binding to potassium channels in cholinergic neurons .
Physical And Chemical Properties Analysis
Halocarbons are any chemical compound of the element carbon and one or more of the halogens (bromine, chlorine, fluorine, iodine) . The nonflammability, low chemical reactivity, and low toxicity of many of the halocarbons are their most valuable properties .
Scientific Research Applications
Activation of PINK1–Parkin Pathway
Cloflucarban: has been identified as a novel activator of the PINK1–Parkin pathway , which is significant because it plays a role in the regulation of mitochondrial quality control and has implications for understanding diseases like Parkinson’s .
Mitochondrial Complex Inhibition
Research suggests that Cloflucarban can inhibit both mitochondrial complex II/III and complex V, which is relevant for studies on mitochondrial function and associated pathologies .
Mitophagy Investigation
Cloflucarban: provides a tool for investigating Parkin-dependent mitophagy in vitro, offering an alternative method for studying the degradation and recycling of mitochondria .
Antibacterial Properties
As an antibacterial small molecule, Cloflucarban has potential applications in the development of new antibacterial treatments or agents .
Environmental Impact Studies
Halocarbons like Cloflucarban are often studied for their environmental impact, including their role in atmospheric chemistry and potential effects on climate change .
Industrial Applications
There is significant market interest in halocarbon alternatives like Cloflucarban for various industrial applications, especially as replacements for phased-out CFCs .
Mechanism of Action
Target of Action
Halocarban, also known as Cloflucarban, is an antibacterial compound . It primarily targets the PTEN-induced kinase 1 (PINK1)-Parkin pathway . This pathway plays a vital role in maintaining a healthy pool of mitochondria in higher eukaryotic cells .
Mode of Action
Cloflucarban interacts with its targets by inhibiting mitochondrial complexes III and V . The inhibition of these complexes activates the PINK1-Parkin pathway .
Biochemical Pathways
The PINK1-Parkin pathway is a part of the cellular machinery that maintains the health of mitochondria, the powerhouses of the cell . When Cloflucarban inhibits mitochondrial complexes III and V, it triggers the activation of this pathway . This leads to a series of downstream effects that help maintain mitochondrial quality control .
Result of Action
The activation of the PINK1-Parkin pathway by Cloflucarban leads to improved mitochondrial quality control . This can have a significant impact on cellular health, as mitochondria are essential for energy production and other vital cellular processes .
Action Environment
The action of Cloflucarban can be influenced by environmental factors. For example, it has been found that albumin, specifically bovine serum albumin (BSA) and human serum albumin (HSA) commonly present in culture media, can hinder the activation of the PINK1-Parkin pathway by other compounds. The efficacy of cloflucarban remains unaffected by albumin, highlighting its reliability for studying the pink1-parkin pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048684 | |
Record name | Cloflucarban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halocarban | |
CAS RN |
369-77-7 | |
Record name | Halocarban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloflucarban [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halocarban | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cloflucarban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halocarban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFLUCARBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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